
1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-
説明
“1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-” is a chemical compound with the molecular formula C11H12BrN . It is used in various chemical reactions and can be obtained from several suppliers .
Molecular Structure Analysis
The molecular structure of “1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-” consists of an indole group attached to a 3-bromopropyl group . The exact structure can be found in various chemical databases .科学的研究の応用
Anticancer Applications
1-(3-Bromopropyl)indoline: has been identified as a potential scaffold in the development of new anticancer drugs. The indoline structure is present in many natural products and has recently been explored for its role in cancer treatment. Researchers are leveraging the unique properties of indoline derivatives to construct new drug scaffolds that can mitigate the adverse side effects of traditional cancer chemotherapy and surgery .
Antibacterial Applications
The antibacterial properties of indoline derivatives are well-documented. These compounds have been developed as antibiotics, with ongoing research focusing on their anti-tumor, anti-hypertension, and cardiovascular protective activities. The indoline moiety’s ability to interact with protein amino acid residues through hydrophobic interactions and hydrogen bonding makes it a valuable component in the design of antibacterial drugs .
Cardiovascular Disease Treatment
Indoline derivatives are being studied for their potential in treating cardiovascular diseases. The structural features of indoline, such as the benzene ring and the nitrogenous ring, allow for interactions with biological targets that are crucial in cardiovascular conditions. This research is part of a broader effort to utilize indoline’s pharmacological activities for cardiovascular protection .
Anti-inflammatory and Analgesic Drugs
The indoline structure’s incorporation into medicinal compounds has shown promise in the development of anti-inflammatory and analgesic drugs. Its ability to form hydrogen bonds and interact hydrophobically with proteins contributes to its effectiveness in these therapeutic areas .
Antiviral Activity
Indoline derivatives have demonstrated antiviral activity, with certain compounds showing inhibitory effects against influenza A and Coxsackie B4 virus. The modification of the indoline scaffold has led to the creation of derivatives with potent antiviral properties, highlighting the versatility of this compound in the development of antiviral agents .
Antioxidant Properties
The indoline nucleus is a part of various bioactive compounds that exhibit antioxidant activities. These activities are crucial in combating oxidative stress, which is implicated in numerous diseases. The indoline derivatives’ ability to scavenge free radicals makes them candidates for further exploration as antioxidants .
Safety And Hazards
特性
IUPAC Name |
1-(3-bromopropyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOOHTWUASKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the 1-(3-bromopropyl)indoline-2,3-dione molecule?
A1: The indoline ring system in 1-(3-bromopropyl)indoline-2,3-dione is essentially planar, with a root-mean-square deviation of 0.026 Å. [] The side chain containing the bromine atom adopts a trans–gauche conformation. This conformation is determined by the torsion angles N—C—C—C and C—C—C—Br, which are −177.5° and 68.1°, respectively. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)
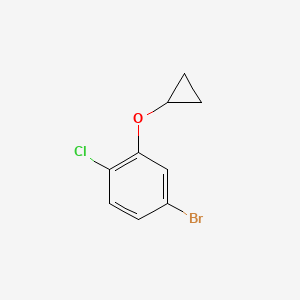

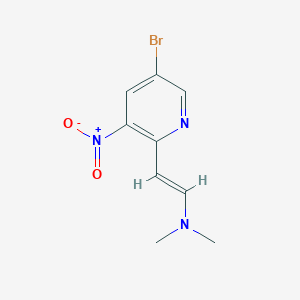
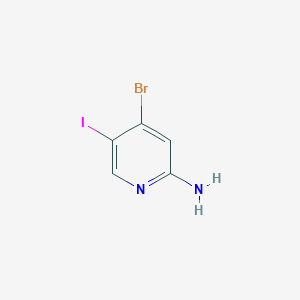

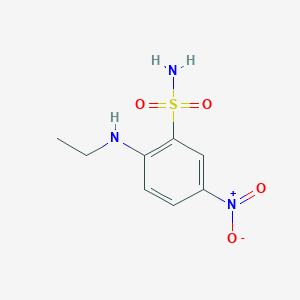
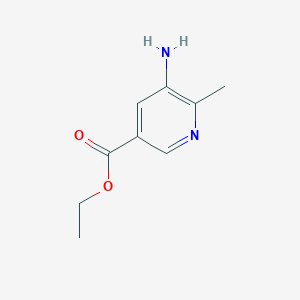
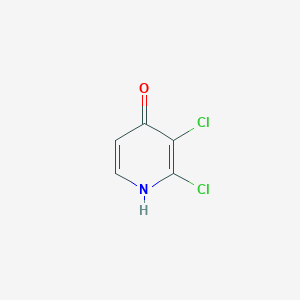


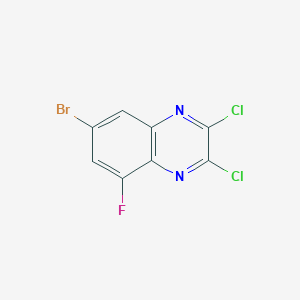
![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)